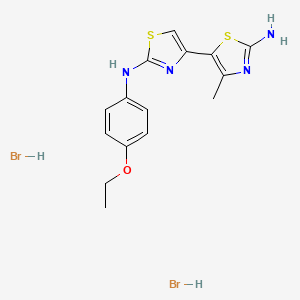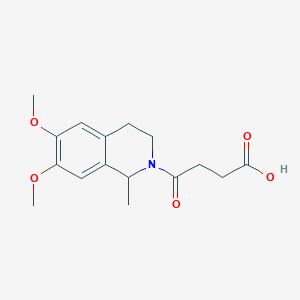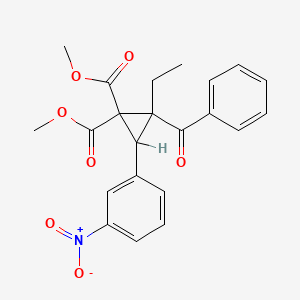
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide, also known as EMT or NSC 719648, is a small molecule compound that has been extensively studied for its potential applications in cancer treatment. EMT is a member of the thiazole family of compounds that have been found to exhibit potent anticancer properties.
Mechanism of Action
The exact mechanism of action of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide is not fully understood. However, it has been suggested that N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide may inhibit the activity of the enzyme thioredoxin reductase (TrxR), which is overexpressed in many cancer cells. TrxR plays a crucial role in maintaining the redox balance of cancer cells, and inhibition of this enzyme can lead to oxidative stress and apoptosis.
Biochemical and physiological effects:
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has been shown to exhibit potent anticancer properties against a wide range of cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide is its potent anticancer properties. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, the use of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several areas of future research that could be explored with regards to N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide. One potential direction would be to investigate the use of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide in combination with other anticancer agents to enhance its efficacy. Another direction would be to investigate the use of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide in animal models to determine its efficacy in vivo. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide and to identify potential biomarkers that could be used to predict patient response to treatment.
Synthesis Methods
The synthesis of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide involves the reaction of 2-aminothiophenol with 4-ethoxybenzaldehyde in the presence of acetic acid to form the intermediate Schiff base. This intermediate is then reacted with methyl iodide to produce the final product, N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide. The yield of N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide is reported to be around 70% with a purity of over 99%.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent anticancer properties against a wide range of cancer cell lines. N~2~-(4-ethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine dihydrobromide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
properties
IUPAC Name |
5-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2.2BrH/c1-3-20-11-6-4-10(5-7-11)18-15-19-12(8-21-15)13-9(2)17-14(16)22-13;;/h4-8H,3H2,1-2H3,(H2,16,17)(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZDVULNAJCLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)
![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)

![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)
![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)